molecular formula C14H10ClNO5 B455815 4-[(4-Chloro-2-nitrophenoxy)methyl]benzoic acid CAS No. 438219-78-4

4-[(4-Chloro-2-nitrophenoxy)methyl]benzoic acid

Cat. No. B455815
CAS RN: 438219-78-4
M. Wt: 307.68g/mol
InChI Key: VCUCJKGNGZHZDB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “4-[(4-Chloro-2-nitrophenoxy)methyl]benzoic acid” is C14H10ClNO5. The molecular weight is 307.68g/mol.

Scientific Research Applications

Synthesis and Derivative Formation

The synthesis and applications of derivatives related to 4-[(4-Chloro-2-nitrophenoxy)methyl]benzoic acid in scientific research are diverse. For instance, the development of alternative synthetic routes for related benzoic acid derivatives has been explored for their potential in drug synthesis, showcasing the compound's role as an intermediate in pharmaceutical development. For example, the synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid, a compound in the preparation of cardiotonic drugs such as Sulmazole and Isomazole, highlights the methodological advancements in utilizing related derivatives for drug synthesis (Lomov, 2019). Additionally, the synthesis of new AB-type monomers for polybenzimidazoles from derivatives showcases their utility in creating novel materials, emphasizing the broad applicability of such compounds in materials science (Begunov et al., 2015).

Crystallography and Molecular Structure

Understanding the crystal structure and molecular geometry of benzoic acid derivatives, including those structurally related to 4-[(4-Chloro-2-nitrophenoxy)methyl]benzoic acid, is crucial for their application in scientific research. Crystallographic studies using X-ray powder diffraction have been conducted to determine the structures of various derivatives, providing insights into their potential applications in designing drugs and materials. This includes the study of ortho-, meta-, and para-substituted derivatives, which has implications for the development of new compounds with tailored properties (Pramanik et al., 2019).

Biotransformation and Environmental Applications

The biotransformation of chloro-nitrophenol derivatives by bacterial strains demonstrates the environmental relevance of these compounds. Research on Bacillus sp. strain MW-1, which can decolorize and detoxify 4-chloro-2-nitrophenol, highlights the potential of microbial processes in environmental remediation. This points to the broader implications of understanding and utilizing the chemical properties of 4-[(4-Chloro-2-nitrophenoxy)methyl]benzoic acid and its derivatives for environmental science and engineering (Arora & Jain, 2012).

Catalysis and Chemical Reactions

The development and application of metal-organic frameworks (MOFs) embedded with nanoparticles for the catalytic reduction of nitrophenols demonstrate the compound's utility in facilitating chemical transformations. This research showcases how derivatives of 4-[(4-Chloro-2-nitrophenoxy)methyl]benzoic acid can be integrated into complex structures for enhanced catalytic activity, offering potential advancements in chemical manufacturing and environmental remediation (Wu et al., 2017).

Safety and Hazards

The safety data sheet for a similar compound, benzoic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, causes skin irritation and serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

4-[(4-chloro-2-nitrophenoxy)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO5/c15-11-5-6-13(12(7-11)16(19)20)21-8-9-1-3-10(4-2-9)14(17)18/h1-7H,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCUCJKGNGZHZDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601242065
Record name 4-[(4-Chloro-2-nitrophenoxy)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601242065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Chloro-2-nitrophenoxy)methyl]benzoic acid

CAS RN

438219-78-4
Record name 4-[(4-Chloro-2-nitrophenoxy)methyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=438219-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(4-Chloro-2-nitrophenoxy)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601242065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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